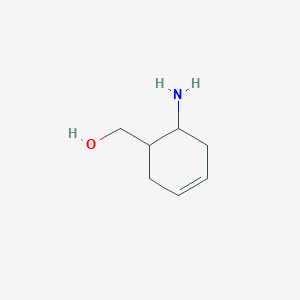
(6-Aminocyclohex-3-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminocyclohex-3-en-1-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its unique chemical structure and has been studied extensively for its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of (6-Aminocyclohex-3-en-1-yl)methanol is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It may also modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(6-Aminocyclohex-3-en-1-yl)methanol has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body. It may also help to prevent neuronal damage and improve cognitive function. Additionally, the compound has been shown to have antitumor properties and may help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (6-Aminocyclohex-3-en-1-yl)methanol is its relatively simple synthesis method. The compound is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound may have limited bioavailability, which may limit its effectiveness in certain therapeutic applications.
Direcciones Futuras
There are several future directions for the study of (6-Aminocyclohex-3-en-1-yl)methanol. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound may have potential applications in the field of cancer research, as it has been shown to have antitumor properties. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion:
In conclusion, (6-Aminocyclohex-3-en-1-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research. The compound has been shown to have several potential therapeutic applications, including its use in the treatment of neurodegenerative diseases and cancer. While there are limitations to the compound's use in certain experiments, its unique chemical structure and biological effects make it a promising area of research for future studies.
Métodos De Síntesis
The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol involves the reaction of cyclohexanone and hydroxylamine in the presence of a catalyst. The reaction proceeds via the formation of an oxime intermediate, which is then reduced to form the final product. The synthesis method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(6-Aminocyclohex-3-en-1-yl)methanol has been studied extensively for its potential therapeutic applications. The compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have a neuroprotective effect and may help to prevent neuronal damage.
Propiedades
IUPAC Name |
(6-aminocyclohex-3-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLMSKCXLLFJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminocyclohex-3-en-1-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

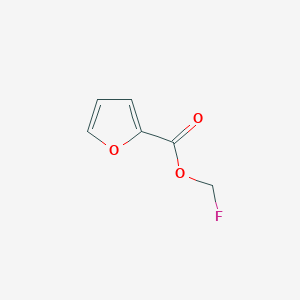


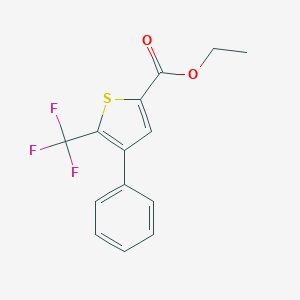
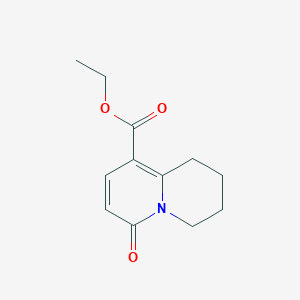
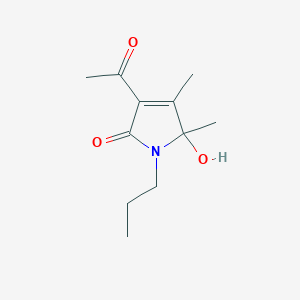
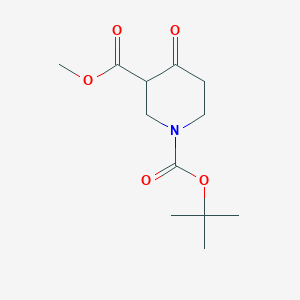


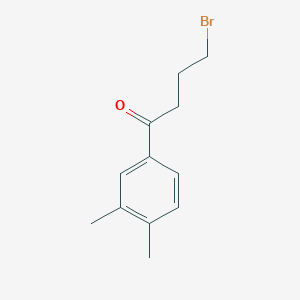
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

